molecular formula C48H62N20O21 B12733304 (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate CAS No. 103300-81-8

(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate

Cat. No.: B12733304
CAS No.: 103300-81-8
M. Wt: 1255.1 g/mol
InChI Key: QABLAZLNCIZTSO-LMISVTDQSA-N
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Description

(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate is a complex organic compound with significant potential in various scientific fields. This compound features an imidazole ring, a diazinane ring, and a propanoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the formation of the diazinane ring. The final step involves coupling these rings with the propanoic acid moiety under controlled conditions, such as specific temperature and pH levels, to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The diazinane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced diazinane derivatives, and substituted propanoic acid derivatives

Scientific Research Applications

(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diazinane ring can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions lead to various biological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and diazinane derivatives, such as:

  • (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid
  • (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate

Uniqueness

What sets this compound apart is its unique combination of the imidazole and diazinane rings with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

103300-81-8

Molecular Formula

C48H62N20O21

Molecular Weight

1255.1 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate

InChI

InChI=1S/4C12H15N5O5.H2O/c4*1-17-9(18)3-7(16-12(17)22)10(19)15-8(11(20)21)2-6-4-13-5-14-6;/h4*4-5,7-8H,2-3H2,1H3,(H,13,14)(H,15,19)(H,16,22)(H,20,21);1H2/t4*7-,8-;/m0000./s1

InChI Key

QABLAZLNCIZTSO-LMISVTDQSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.O

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)O.O

Origin of Product

United States

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